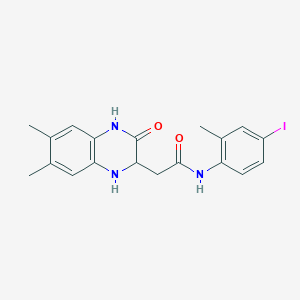

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide

Description

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide is a quinoxaline-derived acetamide featuring a 4-iodo-2-methylphenyl substituent on the acetamide nitrogen. Its core structure comprises a tetrahydroquinoxaline ring system with 6,7-dimethyl and 3-oxo functional groups.

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20IN3O2/c1-10-7-15-16(8-11(10)2)23-19(25)17(21-15)9-18(24)22-14-5-4-13(20)6-12(14)3/h4-8,17,21H,9H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRUEYAOVJDOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(C=C3)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide is a member of the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a complex structure characterized by a quinoxaline core and an acetamide functional group. The presence of iodine in the phenyl ring contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide |

Antimicrobial Activity

Research indicates that compounds containing the quinoxaline moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoxaline showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the iodo substituent in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial pathogens .

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. A study highlighted that similar compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific effects of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide on cancer cells remain to be fully elucidated but are promising based on structural analogs .

Neuroprotective Effects

Neuroprotection is another area where quinoxaline derivatives show potential. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. This may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoxaline derivatives demonstrated that 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide displayed notable inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Activity : In vitro testing on human breast cancer cell lines showed that this compound inhibited cell growth by 50% at a concentration of 10 µM after 48 hours of treatment.

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell survival and apoptosis.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a tetrahydroquinoxaline core with several analogs but differs in the arylacetamide substituent. Key analogs include:

*Estimated based on molecular formula (C₁₉H₂₀IN₃O₂).

Key Observations:

- Electronic Effects: The electron-withdrawing iodine may alter the acetamide’s hydrogen-bonding capacity, affecting target binding compared to electron-donating methyl groups .

- Heterocyclic Variations: The benzo[b]thiophene analog replaces the phenyl group with a sulfur-containing heterocycle, which could modulate metabolic stability or interaction with sulfur-binding enzymes.

Spectroscopic and Analytical Data

While spectroscopic data for the target compound are unavailable, analogs provide benchmarks:

- 1H NMR (CDCl₃):

- Mass Spectrometry:

Q & A

Basic: What are the key structural features of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide, and how do they influence its chemical reactivity?

Answer:

The compound’s structure includes:

- A tetrahydroquinoxaline ring with 6,7-dimethyl and 3-oxo substitutions, which may enhance electron-deficient character and hydrogen-bonding potential.

- An acetamide linker that facilitates nucleophilic reactions (e.g., hydrolysis or substitution).

- A 4-iodo-2-methylphenyl group, introducing steric bulk and potential for halogen-based interactions (e.g., in protein binding or catalytic processes).

Implications for Reactivity:

- The 3-oxo group in the tetrahydroquinoxaline ring can act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions .

- The iodine atom in the aryl group may participate in halogen bonding, relevant in crystal engineering or biomolecular recognition .

- Methyl groups on the quinoxaline ring and phenyl group increase hydrophobicity, affecting partition coefficients and bioavailability .

Basic: What synthetic strategies are employed for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthetic Routes (Analogous to and ):

Step 1: Condensation of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride.

Step 2: Coupling with 4-iodo-2-methylaniline via nucleophilic acyl substitution.

Optimization Strategies:

Yield Improvement:

- Use excess acyl chloride (1.5 equiv.) and iterative base addition to drive the reaction to completion .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

Advanced: How to design a robust experimental framework for evaluating the compound’s biological activity?

Answer:

Framework (Adapted from and ):

Hypothesis-Driven Design: Link activity to structural motifs (e.g., tetrahydroquinoxaline’s role in kinase inhibition).

Assay Selection:

- In vitro: Enzyme inhibition (e.g., kinase assays), cytotoxicity (MTT assay), and membrane permeability (Caco-2 cells).

- In vivo: Pharmacokinetic profiling (e.g., bioavailability, half-life in rodent models).

Controls: Include positive controls (e.g., known kinase inhibitors) and vehicle controls.

Replication: Use ≥3 biological replicates and randomized block designs to mitigate bias .

Data Interpretation:

- Use dose-response curves (IC₅₀/EC₅₀ calculations) and statistical tests (ANOVA, t-tests) to validate significance .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Methodological Approach (Based on and ):

Meta-Analysis: Compare studies for variability in assay conditions (e.g., cell lines, compound purity).

Structural Verification: Re-analyze disputed samples via NMR/HPLC to confirm identity and purity .

Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities .

Theoretical Modeling: Perform molecular docking to predict binding modes and identify conflicting steric/electronic factors .

Case Example:

If antimicrobial activity varies across studies, assess differences in bacterial strains, inoculum size, or solvent effects (e.g., DMSO toxicity at high concentrations) .

Advanced: What methodologies are used to study the environmental fate and transformation products of this compound?

Answer:

Protocol (Derived from ):

Degradation Studies:

- Hydrolysis: Expose to buffers at pH 3–10; monitor via LC-MS for acetamide cleavage or iodine release .

- Photolysis: Use UV light (254–365 nm) to simulate sunlight-driven degradation .

Ecotoxicology:

Analytical Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.